
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is a chiral compound with significant applications in medicinal chemistry. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(dipropylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high enantiomeric purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexylamines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.
Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-(dipropylamino)cyclohexan-1-ol
- (1S,2S)-2-(diethylamino)cyclohexan-1-ol
- (1S,2S)-2-(dimethylamino)cyclohexan-1-ol
Uniqueness
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and the presence of the dipropylamino group. This combination imparts distinct physicochemical properties and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H25NO |
|---|---|
Poids moléculaire |
199.33 g/mol |
Nom IUPAC |
(1S,2S)-2-(dipropylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-9-13(10-4-2)11-7-5-6-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m0/s1 |
Clé InChI |
KCBOQSYMABHMMV-RYUDHWBXSA-N |
SMILES isomérique |
CCCN(CCC)[C@H]1CCCC[C@@H]1O |
SMILES canonique |
CCCN(CCC)C1CCCCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


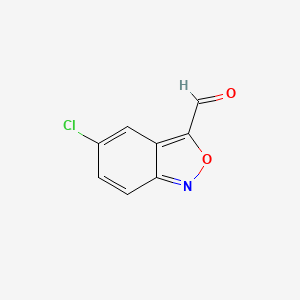
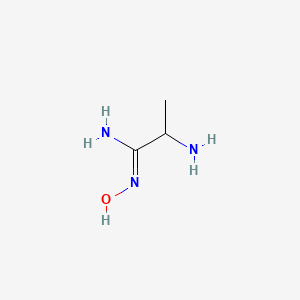

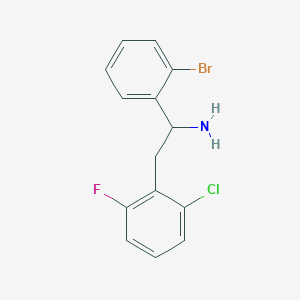
![2-{8-Oxaspiro[4.5]decan-1-yl}ethan-1-amine](/img/structure/B15273191.png)
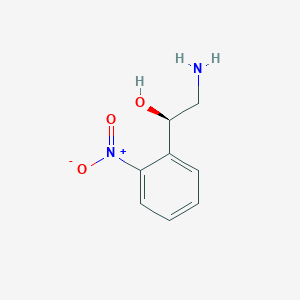
![5-[(Oxolan-3-yl)methyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B15273196.png)
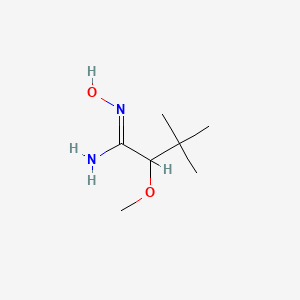
amine](/img/structure/B15273204.png)
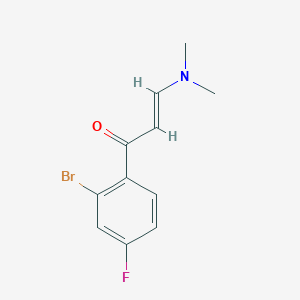
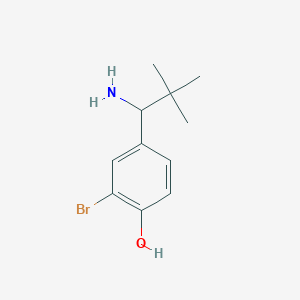
amine](/img/structure/B15273221.png)
![3-Bromo-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B15273231.png)

